(2-chlorophenyl)(5-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone
Description
The compound (2-chlorophenyl)(5-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone features a pyrazoline core substituted with three distinct aryl groups:
- Position 1: A 2-chlorophenyl methanone group.
- Position 3: A 3,4-dimethoxyphenyl group.
- Position 5: A 2,5-dimethoxyphenyl group.
Pyrazoline derivatives are widely studied for their pharmacological activities, including kinase inhibition and antiproliferative effects .
Properties
Molecular Formula |
C26H25ClN2O5 |
|---|---|
Molecular Weight |
480.9 g/mol |
IUPAC Name |
(2-chlorophenyl)-[3-(2,5-dimethoxyphenyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]methanone |
InChI |
InChI=1S/C26H25ClN2O5/c1-31-17-10-12-23(32-2)19(14-17)22-15-21(16-9-11-24(33-3)25(13-16)34-4)28-29(22)26(30)18-7-5-6-8-20(18)27/h5-14,22H,15H2,1-4H3 |
InChI Key |
MTFTUQDALBZYGE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CC(=NN2C(=O)C3=CC=CC=C3Cl)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Biological Activity
The compound (2-chlorophenyl)(5-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular structure of the compound can be described as follows:
- Molecular Formula: C20H22ClN2O4
- Molecular Weight: 396.85 g/mol
The structure features a chlorophenyl group and two methoxy-substituted phenyl groups attached to a pyrazole core. This unique arrangement is believed to contribute significantly to its biological activity.
Pharmacological Properties
Research indicates that compounds containing pyrazole moieties exhibit various pharmacological effects, including anti-inflammatory, analgesic, and anticancer activities. The specific biological activities of the compound have been explored in several studies:
1. Anticancer Activity
Recent studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. For instance, one study demonstrated that a related pyrazole compound significantly reduced the viability of human cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
2. Anti-inflammatory Effects
Another area of investigation is the anti-inflammatory potential of this compound. Pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The compound's ability to modulate inflammatory pathways could make it a candidate for treating inflammatory diseases .
3. Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been documented. A related study indicated that certain substituted pyrazoles exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria . This suggests potential applications in infectious disease management.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on structural activity relationship (SAR) studies:
- Inhibition of Enzymatic Activity: The presence of methoxy groups may enhance the lipophilicity of the molecule, facilitating better interaction with target enzymes such as COX or certain kinases involved in cancer progression.
- Receptor Modulation: Pyrazoles are known to interact with various receptors in the body, potentially influencing signaling pathways related to inflammation and tumor growth.
Case Studies
Several case studies have highlighted the biological activity of similar compounds:
- Study on Anticancer Activity: A study published in Medicinal Chemistry evaluated a series of substituted pyrazoles for their anticancer properties. The findings indicated that compounds with multiple methoxy substitutions showed enhanced cytotoxicity against breast cancer cell lines compared to their unsubstituted counterparts .
- Anti-inflammatory Research: Another investigation focused on the anti-inflammatory effects of pyrazole derivatives in animal models. Results demonstrated significant reductions in inflammatory markers following treatment with these compounds, suggesting a promising therapeutic avenue for chronic inflammatory conditions .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Recent Studies
(3,4-Dimethoxyphenyl)(3-(3,4-dimethylphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone (3r)
- Substituents :
- Position 3: 3,4-Dimethylphenyl.
- Position 5: Thiophen-2-yl.
- Key Differences :
- Replaces the 2,5-dimethoxyphenyl group with a thiophene ring.
- Lacks the 2-chlorophenyl moiety.
- Biological Activity : Exhibited moderate PI3Kγ inhibition (IC₅₀ = 1.2 µM) and antiproliferative activity against HeLa cells (IC₅₀ = 8.7 µM).
5-((4-Chlorophenyl)diazenyl)-2-(3-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazole (4a)
- Substituents :
- Position 1: Thiazole ring with a diazenyl group.
- Position 5: 4-Methoxyphenyl.
- Key Differences: Incorporates a thiazole ring instead of a methanone.
- Biological Activity : Demonstrated dual EGFR/HER2 inhibition (IC₅₀ = 0.18 µM and 0.24 µM, respectively).
1-[5-(2-Chloro-6-methylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone
Physicochemical and Spectral Comparisons
Q & A
Basic Synthesis & Optimization
Q: What are the optimized synthetic routes for preparing this pyrazoline-methanone derivative, and how do reaction conditions (e.g., solvent, catalyst) influence yield? A: Synthesis typically involves a multi-step approach:
Claisen-Schmidt condensation of substituted acetophenones with aldehydes to form chalcones.
Cyclization of chalcones with hydrazine derivatives under controlled pH (4–6) and temperature (70–80°C) to form the dihydropyrazole core.
Methanone functionalization via Friedel-Crafts acylation or nucleophilic substitution, requiring anhydrous conditions and Lewis acid catalysts (e.g., AlCl₃) .
- Key factors : Solvent polarity (e.g., ethanol vs. DMF) affects reaction rates, while excess hydrazine improves cyclization efficiency. Yields range from 60–85% depending on substituent steric effects .
Advanced Synthesis: Regioselectivity Challenges
Q: How can regioselectivity be controlled during the cyclization step when multiple methoxy or chloro groups are present? A: Regioselectivity is influenced by:
- Electronic effects : Electron-donating methoxy groups direct cyclization to less hindered positions.
- Steric hindrance : Bulky substituents (e.g., 3,4-dimethoxyphenyl) favor trans-addition in chalcone precursors, confirmed via NOESY NMR .
- Catalyst tuning : Use of protic acids (e.g., H₂SO₄) over Lewis acids enhances selectivity for 4,5-dihydropyrazole formation .
Basic Structural Characterization
Q: What spectroscopic and crystallographic methods are critical for confirming the structure? A:
- NMR : - and -NMR identify substituent integration (e.g., methoxy singlet at δ 3.7–3.9 ppm, pyrazoline protons as doublets near δ 3.3 ppm) .
- X-ray crystallography : Resolves dihedral angles between aryl rings and confirms the chair conformation of the dihydropyrazole ring (e.g., C–C bond lengths: 1.48–1.52 Å) .
Advanced Structural Analysis: Data Contradictions
Q: How to resolve discrepancies between calculated and observed spectral data (e.g., IR carbonyl stretches)? A:
- IR carbonyl shifts : Experimental C=O stretches (1660–1755 cm⁻¹) may deviate from DFT calculations due to crystal packing forces or hydrogen bonding (e.g., C–H···O interactions in the solid state) .
- Dynamic effects : Solution-phase NMR may show averaged signals, while X-ray structures reveal static conformations. Use variable-temperature NMR to assess rotational barriers .
Pharmacological Screening
Q: What in vitro assays are recommended for preliminary evaluation of bioactivity (e.g., anticonvulsant or anti-inflammatory potential)? A:
- Anticonvulsant : Maximal electroshock (MES) and pentylenetetrazole (PTZ) models in rodent neuroblastoma cells, with IC₅₀ comparisons to standard drugs (e.g., phenytoin) .
- Anti-inflammatory : COX-1/COX-2 inhibition assays, noting selectivity ratios influenced by methoxy substituents .
Advanced Pharmacological Studies
Q: How to design structure-activity relationship (SAR) studies for analogs with varying methoxy/chloro substitutions? A:
- Systematic substitution : Replace 2,5-dimethoxyphenyl with electron-withdrawing groups (e.g., nitro) to assess impact on receptor binding.
- Molecular docking : Use AutoDock Vina to map interactions with target proteins (e.g., GABA receptors). ClogP values >3 correlate with improved blood-brain barrier penetration .
Computational Modeling
Q: What molecular modeling approaches predict stability and reactivity of the methanone group? A:
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to evaluate HOMO-LUMO gaps (e.g., ~4.5 eV for electron-rich systems) .
- MD simulations : Solvent-accessible surface area (SASA) analysis reveals hydrophobic interactions driving aggregation in aqueous media .
Crystallography & Material Properties
Q: How do hydrogen-bonding networks in the crystal lattice affect solubility and stability? A:
- C–H···O interactions : Dimethoxy groups form intermolecular bonds (2.8–3.2 Å), enhancing thermal stability (Tₘ > 200°C) but reducing aqueous solubility .
- Polymorphism screening : Recrystallize from DMSO/water to isolate metastable forms with improved dissolution rates .
Reaction Mechanism Elucidation
Q: What experimental techniques validate proposed mechanisms for key reactions (e.g., cyclization)? A:
- Isotopic labeling : Use -hydrazine to track nitrogen incorporation into the pyrazoline ring via LC-MS .
- Kinetic studies : Monitor reaction progress via in situ IR to identify rate-determining steps (e.g., hydrazine addition vs. ring closure) .
Advanced Bioactivity Validation
Q: How to address false positives in in vitro assays and transition to in vivo models? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
